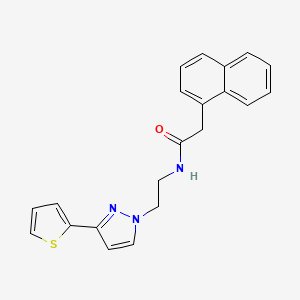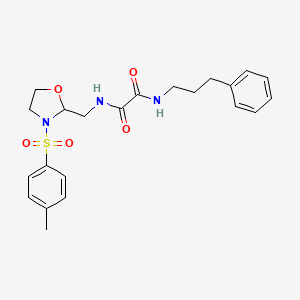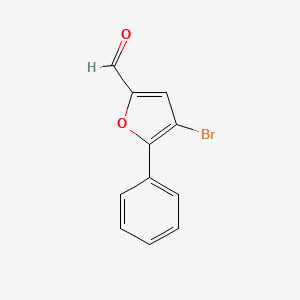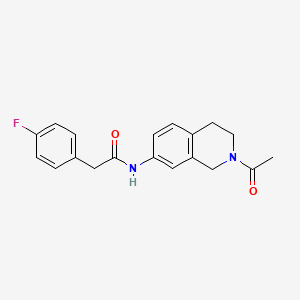![molecular formula C15H17NO5 B2875056 5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 370849-74-4](/img/structure/B2875056.png)
5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Compounds similar to the specified dioxane-dione have been synthesized and explored for their chemical reactions. For example, synthesis and reactions of derivatives involving amino and thiomethyl groups have been investigated, highlighting the versatility of such compounds in producing sulfoxide derivatives and other complex structures through various chemical reactions (Al-Sheikh et al., 2009). These studies contribute to the understanding of the chemical behavior and potential applications of similar dioxane-dione compounds in organic synthesis.
Structural and Molecular Characterization
The structural and molecular characterization of Meldrum's acid derivatives, including arylmethyl and benzylidene modifications, has been a significant focus. Research on supramolecular structures and crystallography has provided insights into the molecular conformations, crystal packing arrangements, and interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the physicochemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Low et al., 2002).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This research demonstrates the potential of dioxane-dione derivatives as frameworks for developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Ghorab et al., 2017).
Material Science Applications
Research on boron difluoride complexes of carbamoyl Meldrum's acids indicates the potential of these compounds in material science, particularly due to their stability and ease of isolation. Such studies can lead to the development of new materials with unique properties for various applications (Pawelska et al., 2012).
Electronic and Thermal Properties
The exploration of the vibrational, optical, electrochemical, and thermal properties of Meldrum acid derivatives through spectroscopic, electrochemical, and thermal analyses provides valuable information on their potential applications in electronic and photonic devices. Such studies reveal the compounds' stability, electronic transitions, and energy gaps, essential for designing materials with specific electronic and optical properties (Antunes et al., 2021).
Propiedades
IUPAC Name |
5-[(4-ethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-19-11-7-5-10(6-8-11)16-9-12-13(17)20-15(2,3)21-14(12)18/h5-9,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUQQAWPMQJSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)

![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
